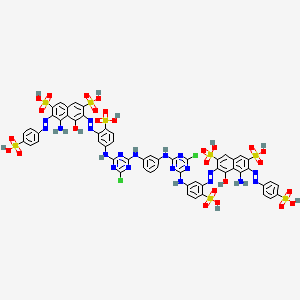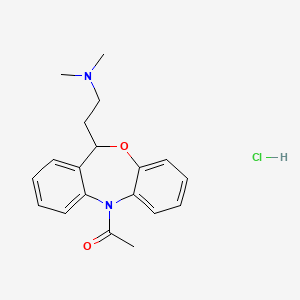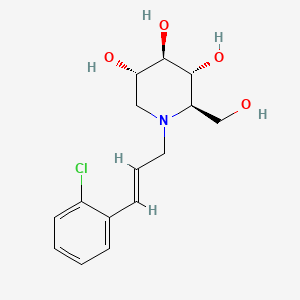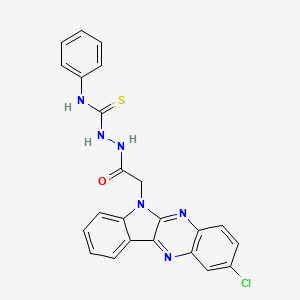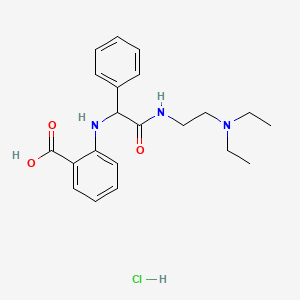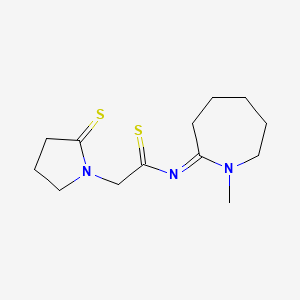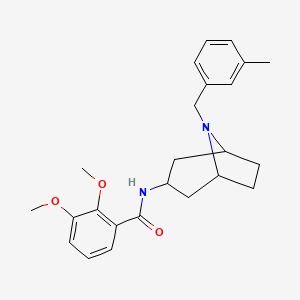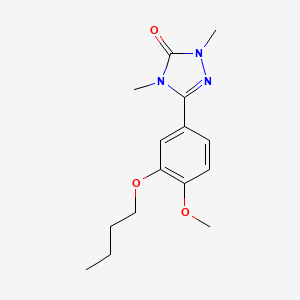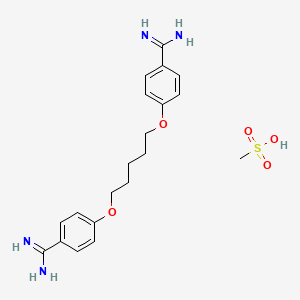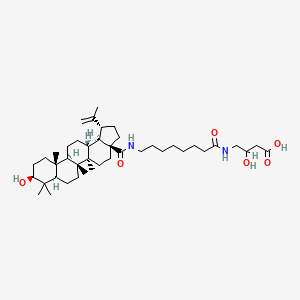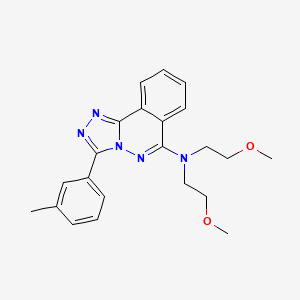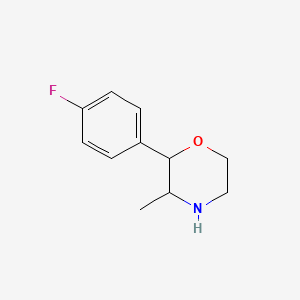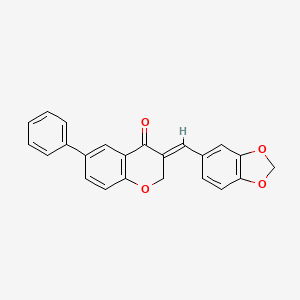
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzopyranone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-6-phenyl-4H-1-benzopyran-4-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzopyran-4-one
- 6-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- 1,3-Benzodioxole derivatives
Uniqueness
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
130688-97-0 |
|---|---|
Formule moléculaire |
C23H16O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-6-phenylchromen-4-one |
InChI |
InChI=1S/C23H16O4/c24-23-18(10-15-6-8-21-22(11-15)27-14-26-21)13-25-20-9-7-17(12-19(20)23)16-4-2-1-3-5-16/h1-12H,13-14H2/b18-10+ |
Clé InChI |
NCEJRZUGBNJWNH-VCHYOVAHSA-N |
SMILES isomérique |
C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


